molecular formula C7H11NO2 B136039 4-Amino-5-ethyl-5-methylfuran-2-one CAS No. 126491-77-8

4-Amino-5-ethyl-5-methylfuran-2-one

Cat. No.: B136039
CAS No.: 126491-77-8
M. Wt: 141.17 g/mol
InChI Key: BYUVXQMKTCOCOT-UHFFFAOYSA-N
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Description

4-Amino-5-ethyl-5-methylfuran-2-one is a heterocyclic organic compound with a furan ring structure It is characterized by the presence of an amino group, an ethyl group, and a methyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-ethyl-5-methylfuran-2-one can be achieved through several methods. One common approach involves the reaction of ethyl propynoate with sulfur ylides, followed by a series of steps including Michael addition, intramolecular nucleophilic addition, and elimination . This method provides a straightforward route to the desired compound with moderate to good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-ethyl-5-methylfuran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives.

    Reduction: Reduction reactions can yield amino alcohols or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2,5-dione derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

4-Amino-5-ethyl-5-methylfuran-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-ethyl-5-methylfuran-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The furan ring structure allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-methylfuran-2-one
  • 5-Ethyl-4-methylfuran-2-one
  • 5-Methylfuran-2-one

Uniqueness

4-Amino-5-ethyl-5-methylfuran-2-one is unique due to the presence of both an amino group and an ethyl group on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-amino-5-ethyl-5-methylfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-3-7(2)5(8)4-6(9)10-7/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUVXQMKTCOCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=CC(=O)O1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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